4-(Propan-2-yl)thiophene-3-carboxylic acid
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Overview
Description
4-(Propan-2-yl)thiophene-3-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)thiophene-3-carboxylic acid can be achieved through several methods. Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-yl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-(Propan-2-yl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Thiophene derivatives are explored for their anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)thiophene-3-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some thiophene derivatives act as voltage-gated sodium channel blockers, which can modulate neuronal activity and provide analgesic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the 2-position.
Thiophene-3-carboxylic acid: Similar to 4-(Propan-2-yl)thiophene-3-carboxylic acid but lacks the propan-2-yl substituent.
Thiopropamine: A stimulant drug that is an analogue of amphetamine with a thiophene ring.
Uniqueness
This compound is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a building block for synthesizing novel compounds with specific properties.
Properties
Molecular Formula |
C8H10O2S |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-propan-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C8H10O2S/c1-5(2)6-3-11-4-7(6)8(9)10/h3-5H,1-2H3,(H,9,10) |
InChI Key |
FZETUWQUFQTHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC=C1C(=O)O |
Origin of Product |
United States |
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